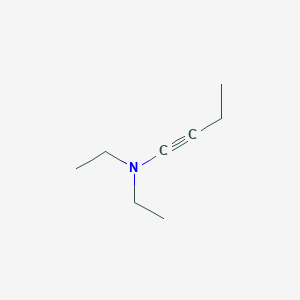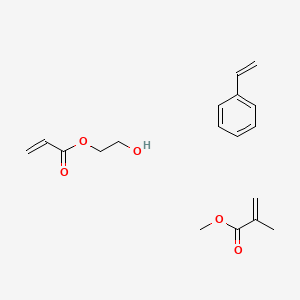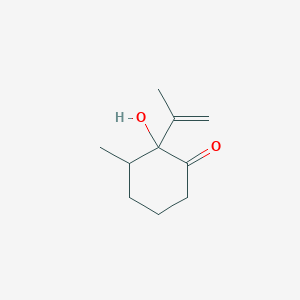![molecular formula C17H26O3 B14651642 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one CAS No. 52122-71-1](/img/structure/B14651642.png)
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a hydroxy group and a nonyloxy group attached to a phenyl ring, with an ethanone group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one typically involves the alkylation of 2-hydroxy-4-nonyloxybenzaldehyde followed by oxidation. The reaction conditions often include the use of strong bases such as potassium hydroxide and solvents like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and advanced purification techniques like column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The nonyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nonyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-Hydroxy-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of a nonyloxy group.
1-[2-Hydroxy-4-phenyl]ethan-1-one: Similar structure but with a phenyl group instead of a nonyloxy group.
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethan-1-one: Similar structure but with a hydroxymethyl group instead of a nonyloxy group.
Uniqueness
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52122-71-1 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2-hydroxy-4-nonoxyphenyl)ethanone |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-12-20-15-10-11-16(14(2)18)17(19)13-15/h10-11,13,19H,3-9,12H2,1-2H3 |
InChI Key |
NSJXLPYXWWKXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


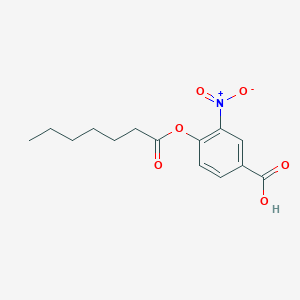

![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
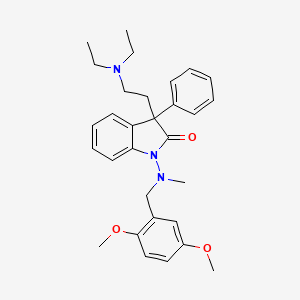
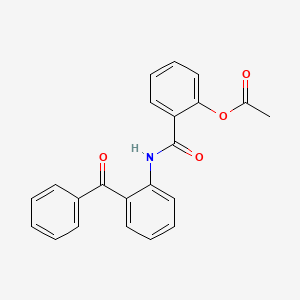
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
